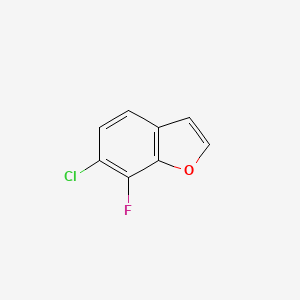
6-Chloro-7-fluoro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-fluoro-1-benzofuran is a heterocyclic compound that belongs to the benzofuran family. . The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Mécanisme D'action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities, including anticancer properties . This suggests that these compounds may interact with their targets in a way that modulates their function, leading to changes in cellular processes such as cell proliferation, oxidative stress response, and viral replication.
Biochemical Pathways
These could include pathways involved in cell proliferation (in the case of anti-tumor activity), oxidative stress response (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity) .
Pharmacokinetics
Benzofuran compounds are generally considered to be relatively stable, readily prepared, and environmentally benign
Result of Action
Based on the known biological activities of benzofuran compounds, potential effects could include inhibition of cell proliferation (in the case of anti-tumor activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-7-fluoro-1-benzofuran. Factors such as temperature, pH, and the presence of other compounds can affect the stability of the compound and its ability to interact with its targets. Additionally, the compound’s efficacy may be influenced by factors such as the concentration of the compound and the presence of other compounds that may interact with the same targets .
Méthodes De Préparation
The synthesis of 6-Chloro-7-fluoro-1-benzofuran typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing side reactions.
Analyse Des Réactions Chimiques
6-Chloro-7-fluoro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens, nitro groups, and hydroxyl groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Chloro-7-fluoro-1-benzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
6-Chloro-7-fluoro-1-benzofuran can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its anticancer properties. The uniqueness of this compound lies in its specific halogen substitutions, which can influence its reactivity and biological activity.
Propriétés
IUPAC Name |
6-chloro-7-fluoro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZERWBYBXMOLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














